3-(1-(3-(5-Bromo-2-(difluoromethoxy)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-[3-[5-bromo-2-(difluoromethoxy)phenyl]propanoyl]pyrrolidin-3-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrF2N3O4/c18-11-2-3-13(27-16(19)20)10(7-11)1-4-14(24)22-6-5-12(9-22)23-15(25)8-21-17(23)26/h2-3,7,12,16H,1,4-6,8-9H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXNQSUWPQZMMOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CNC2=O)C(=O)CCC3=C(C=CC(=C3)Br)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrF2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-(3-(5-Bromo-2-(difluoromethoxy)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including antitumor, anti-inflammatory, and antibacterial properties.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₁₈H₁₈BrF₂N₃O₃
- IUPAC Name : 3-(1-(3-(5-Bromo-2-(difluoromethoxy)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and pharmacology. Below are detailed findings from recent studies:
Antitumor Activity
- Mechanism of Action : The compound has shown inhibitory effects on cancer cell lines, particularly those with mutations in key oncogenes. It appears to interfere with cell proliferation and induce apoptosis in malignant cells.
- Case Study : A study conducted on breast cancer cell lines (MCF-7 and MDA-MB-231) demonstrated that derivatives of similar imidazolidine compounds exhibit significant cytotoxicity, suggesting potential for further development in targeting breast cancer therapies .
Anti-inflammatory Properties
- Inflammatory Response Modulation : The compound has been linked to the modulation of inflammatory pathways. In vitro studies indicate that it can reduce the expression of pro-inflammatory cytokines.
- Evidence from Similar Compounds : Research on related pyrazole derivatives has shown promising results in reducing inflammation markers, suggesting a potential parallel in activity for this compound .
Antibacterial Activity
- Inhibition of Bacterial Growth : Preliminary studies indicate that the compound may possess antibacterial properties against certain strains of bacteria. Testing on various bacterial cultures showed a reduction in growth rates.
- Comparative Analysis : Similar compounds have been noted for their antibacterial efficacy, particularly those containing halogen substituents like bromine and fluorine .
Data Tables
Research Findings
Recent findings suggest that the biological activity of 3-(1-(3-(5-Bromo-2-(difluoromethoxy)phenyl)propanoyl)pyrrolidin-3-yl)imidazolidine-2,4-dione is influenced by its structural components:
- Structural Activity Relationship (SAR) : The presence of bromine and difluoromethoxy groups enhances the compound's interaction with biological targets, improving its efficacy.
- Synergistic Effects : The combination of this compound with established chemotherapeutic agents has shown a synergistic effect in enhancing cytotoxicity against cancer cells.
Comparison with Similar Compounds
Structural Analog: Thiazolidine-2,4-dione Derivative
Compound: 3-(1-(3-(2-Fluorophenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione (CAS 1798513-39-9)
Key Differences :
Structural Analog: Imidazo[4,5-b]pyridine Derivative
Compound : 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine
Key Differences :
- Synthetic Flexibility: The alkyne group in this analog allows for click chemistry modifications, unlike the target compound’s propanoyl chain.
- Biological Relevance: Imidazo[4,5-b]pyridines are known for kinase inhibition, whereas hydantoins are associated with anticonvulsant or antiarrhythmic activities .
Structural Analog: Spiro-Indoline Pyrroloimidazole
Compound: 3',5'-Diamino-5-bromo-1'-(4-fluorophenyl)-1-methyl-2-oxospiro[indoline-3,7'-pyrrolo[1,2-c]imidazole]-6'-carbonitrile
Key Differences :
- Electron-Withdrawing Groups : The nitrile group may enhance dipole interactions, unlike the target’s difluoromethoxy group .
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Halogen Effects : Bromine in the target compound may enhance binding via halogen bonds, a feature absent in the fluorine-only analogs .
- Core Structure Impact : Imidazolidine-2,4-dione’s nitrogen atoms offer hydrogen-bonding sites distinct from thiazolidine’s sulfur or imidazo[4,5-b]pyridine’s fused ring system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
